2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one
CAS No.: 1021230-68-1
Cat. No.: VC11944870
Molecular Formula: C26H23N3O5S
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021230-68-1 |
|---|---|
| Molecular Formula | C26H23N3O5S |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C26H23N3O5S/c1-16-22(27-24(34-16)20-11-10-17(31-2)13-23(20)32-3)15-35-26-28-21-9-5-4-8-19(21)25(30)29(26)14-18-7-6-12-33-18/h4-13H,14-15H2,1-3H3 |
| Standard InChI Key | QROSBTDUHHDYEQ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
| Canonical SMILES | CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Introduction
The compound 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that integrates several functional groups, including an oxazole ring, a quinazoline core, and a furan moiety. This compound is not explicitly mentioned in the provided search results, so we will construct a hypothetical analysis based on its structural components and potential applications.
Structural Components:
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Oxazole Ring: The 2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl moiety contributes to the compound's reactivity and potential biological activity.
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Quinazoline Core: Known for its presence in various pharmaceuticals, quinazolines often exhibit biological activity, such as anti-inflammatory or anticancer properties .
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Furan Moiety: Furan rings are common in natural products and pharmaceuticals, contributing to compounds' bioactivity .
Synthesis Steps:
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Formation of Quinazoline Core: This could involve the reaction of anthranilic acid with a suitable reagent to form the quinazoline ring .
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Introduction of Furan Moiety: This might involve alkylation or condensation reactions to attach the furan group to the quinazoline core.
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Incorporation of Oxazole Ring: The sulfanyl linkage could be formed through a nucleophilic substitution or addition reaction involving the oxazole derivative.
Potential Applications
Given its structural complexity and the presence of pharmacologically active moieties, this compound could have potential applications in medicinal chemistry.
Potential Biological Activities:
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Anticancer Activity: Quinazolines are known for their anticancer properties, which could be enhanced by the presence of other bioactive moieties .
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Anti-inflammatory Activity: The quinazoline core and other functional groups might contribute to anti-inflammatory effects .
Research Findings:
While specific research findings on this exact compound are not available, studies on similar compounds suggest potential biological activities. For instance, quinazolines have been explored for their anticancer and anti-inflammatory properties.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | Complex formula reflecting multiple rings and functional groups |
| Molecular Weight | Substantial due to aromatic rings and heteroatoms |
| Solubility | Dependent on functional groups and molecular structure |
| Stability | Influenced by chemical structure and environmental conditions |
| Potential Biological Activities | Anticancer, anti-inflammatory |
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